

Metiapine: A Technical Overview of its Chemical Structure and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Metiapine
Cat. No.:	B1204253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiapine is a typical antipsychotic agent belonging to the dibenzothiazepine chemical class. This document provides a comprehensive technical overview of **Metiapine**, focusing on its core chemical structure, and, due to the limited publicly available data on **Metiapine** itself, draws comparisons with the structurally related and well-characterized atypical antipsychotic, Quetiapine. This guide includes a summary of chemical identifiers, a comparative analysis of receptor binding affinities, a representative synthetic protocol for a key intermediate of this drug class, and diagrams illustrating the primary mechanism of action and a general experimental workflow.

Chemical Structure and Identification

Metiapine is chemically designated as 2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f][1][2]thiazepine.[1] Its core structure consists of a dibenzothiazepine ring system linked to a methylpiperazine moiety.

Identifier	Value	Reference
IUPAC Name	8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1][2]benzothiazepine	[1]
CAS Number	5800-19-1	[1]
Molecular Formula	C ₁₉ H ₂₁ N ₃ S	[1]
Molar Mass	323.46 g·mol ⁻¹	[1]
SMILES	CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C	[1]
InChI Key	IOEPXYJOHIZYGQ-UHFFFAOYSA-N	[1]

Pharmacological Profile

Metiapine is classified as a typical, or first-generation, antipsychotic.[1][3] Its primary mechanism of action is understood to be the antagonism of dopamine D₂ receptors in the mesolimbic pathway of the brain, which is thought to mediate its antipsychotic effects.[3][4] This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

Receptor Binding Affinity

Detailed receptor binding affinity data for **Metiapine** is scarce in publicly available literature. However, the binding profile of the structurally similar atypical antipsychotic, Quetiapine, can provide insights into the potential targets of this chemical class. It is crucial to note that the following data pertains to Quetiapine and its active metabolite, Norquetiapine, and serves as a comparative reference. Quetiapine exhibits a broader receptor binding profile, which contributes to its "atypical" classification.[4][5]

Receptor	Quetiapine Binding Affinity (Ki, nM)	Norquetiapine Binding Affinity (Ki, nM)	Potential Clinical Effect of Blockade	Reference
Dopamine D ₂	+ (Weak)	196	Antipsychotic effects, Extrapyramidal symptoms	[5][6]
Serotonin 5-HT _{2a}	High	58	Reduction of negative symptoms and EPS	[4][6]
Histamine H ₁	+++ (Strong)	3.5	Sedation, Weight gain	[5][6]
Adrenergic α ₁	+++ (Strong)	-	Orthostatic hypotension, Dizziness	[4][5]
Muscarinic M ₁	+ (Weak)	39	Anticholinergic effects (dry mouth, constipation)	[5][6]

Binding affinity is represented qualitatively (+ to ++++, with ++++ indicating the strongest binding) and quantitatively where specific Ki values are available. A lower Ki value indicates a higher binding affinity.[7]

Experimental Protocols

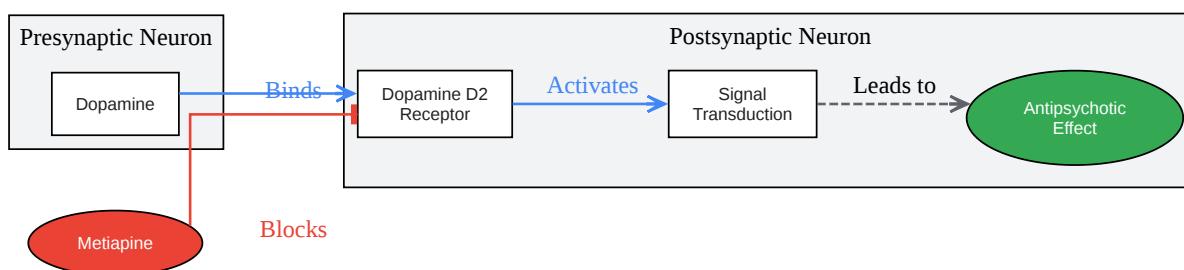
Detailed experimental protocols for the synthesis and analysis of **Metiapine** are not readily available. However, the synthesis of key intermediates for dibenzothiazepine antipsychotics like Quetiapine is well-documented and provides a representative example of the chemical methodologies employed for this class of compounds.

Representative Synthesis of Dibenzo[b,f][1][2]thiazepin-11(10H)-one

This protocol describes a one-pot synthesis of a key intermediate for Quetiapine, which shares the dibenzothiazepine core with **Metiapine**.

Materials:

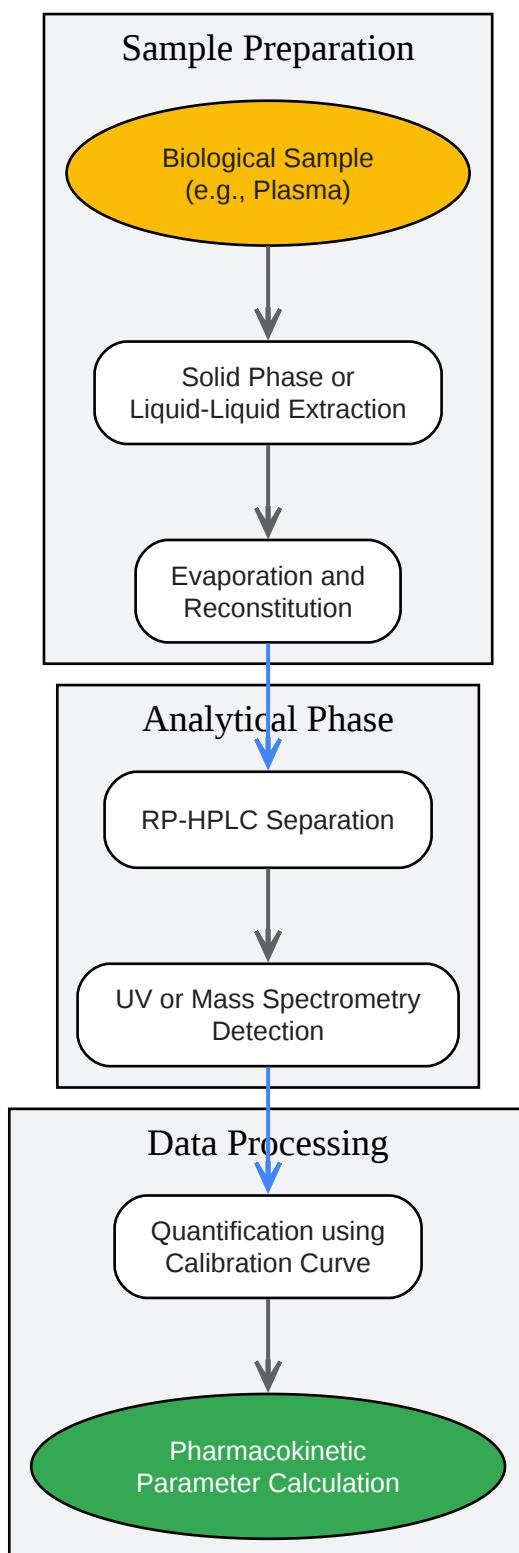
- 2-(phenylthio)aniline
- Triphosgene
- Toluene
- 10% aqueous sodium bicarbonate solution
- Methanesulfonic acid
- Acetone
- Water


Procedure:

- Dissolve triphosgene (14.6 g, 0.099 mol) in toluene (100 mL) in a round bottom flask and cool the mixture to a temperature between -10°C and 0°C.
- Slowly add a solution of 2-(phenylthio)aniline (20 g, 0.049 mol) in toluene (200 mL) to the cooled triphosgene solution over approximately 3 hours, maintaining the temperature.
- After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for about 4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
- Upon completion, add a 10% aqueous solution of sodium bicarbonate (10 g in 100 mL of water) to the reaction mass and stir for 2 hours.
- Separate the organic layer and wash it with water (60 mL).

- Distill the solvent from the organic layer under vacuum at a temperature below 65°C.
- To the residue, add methanesulfonic acid (60 g) and raise the temperature of the reaction mass to 100-105°C. Maintain this temperature until the reaction is complete as monitored by TLC.
- Cool the reaction mass to 25-30°C and slowly add pre-cooled water (180 mL) to precipitate the solid product.
- Isolate the solid by filtration and wash it with water (20 mL) followed by acetone (20 mL).
- Dry the solid at 55-60°C to yield Dibenzo[b,f][1][2]thiazepin-11[10H]-one.

Visualizations


Postulated Mechanism of Action of Dibenzothiazepine Antipsychotics

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for **Metiapine**.

General Experimental Workflow for Antipsychotic Drug Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for antipsychotic drug analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metiapine - Wikipedia [en.wikipedia.org]
- 2. heteroletters.org [heteroletters.org]
- 3. Metiapine - NeuRA Library [library.neura.edu.au]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. researchgate.net [researchgate.net]
- 7. aliemcards.com [aliemcards.com]
- To cite this document: BenchChem. [M]etiapine: A Technical Overview of its Chemical Structure and Pharmacological Profile. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204253#what-is-the-chemical-structure-of-metiapine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com